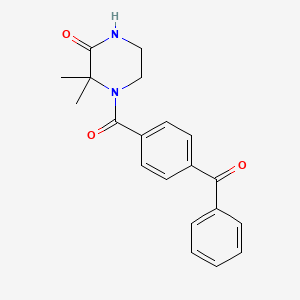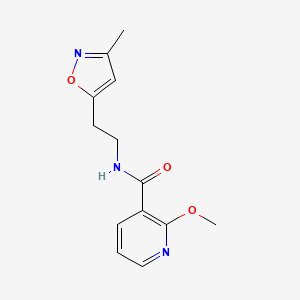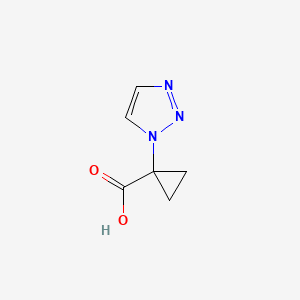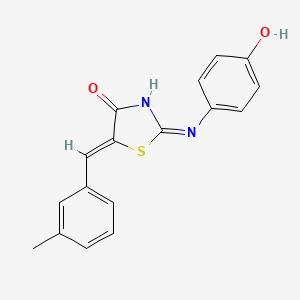
4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule. Based on its name, it likely contains a piperazine core, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “4-Benzoylbenzoyl” groups suggest the presence of benzene rings attached to the piperazine core via carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoyl groups and the piperazine core. The carbonyl groups in the benzoyl moieties could potentially undergo various reactions such as nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl group in the benzoyl moiety) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Pharmacological Applications :
- A study by Collins et al. (1998) describes the synthesis of potent and selective peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, including derivatives of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one. These compounds exhibit improved aqueous solubility and potential for treating conditions like diabetes and obesity (Collins et al., 1998).
- In the field of antiviral research, Meanwell et al. (2009) investigated compounds including 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a related structure, as inhibitors of HIV-1 attachment. This research provides insights into the development of new antiviral therapies (Meanwell et al., 2009).
Chemistry and Material Science Applications :
- Holzer and Hahn (2003) explored the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles, demonstrating the versatility of related compounds in synthesizing new chemical structures with potential applications in materials science (Holzer & Hahn, 2003).
Cancer Research :
- Khanam et al. (2018) reported the synthesis of N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles, including structures similar to 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one. These compounds showed significant inhibitory effects on the proliferation of HeLa cancer cells, suggesting potential applications in cancer therapy (Khanam et al., 2018).
Orientations Futures
The future research directions would depend on the intended application of this compound. If it exhibits promising biological activity, it could be further optimized and studied as a potential therapeutic agent . Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
Mécanisme D'action
Target of Action
The primary target of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is the P2X7 receptor . The P2X7 receptor is a subtype of adenosine triphosphate (ATP)-gated P2X ion channels present on various human cell types . It plays a crucial role in infection, inflammation, and cell death .
Mode of Action
4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one, also known as BzATP, acts as a selective agonist for the P2X7 receptor . It activates the P2X7 receptor with greater potency than ATP . Upon activation, the P2X7 receptor forms a cation channel, modulating transmembrane calcium, sodium, and potassium ion movement .
Biochemical Pathways
The activation of the P2X7 receptor by BzATP influences several biochemical pathways. It triggers the release of pro-inflammatory cytokines such as interleukin (IL)-1β . This process involves the formation of a large pore permeable for molecules up to 900 Da . Moreover, BzATP-induced P2X7 activation promotes cell adhesion, mitochondria depolarization, and reactive oxygen species overproduction .
Pharmacokinetics
It’s known that the compound is used in in vitro experiments, suggesting it may have good cell permeability .
Result of Action
The activation of the P2X7 receptor by BzATP leads to various cellular effects. It boosts cell proliferation and increases cell viability . In the context of immune response, BzATP-induced P2X7 activation leads to the release of IL-1β, which plays a crucial role in inflammation and immune response .
Action Environment
The action of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists can affect the efficacy of BzATP. Additionally, the physiological state of the cells, such as their activation state or the presence of inflammation, can also influence the compound’s action .
Propriétés
IUPAC Name |
4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2)19(25)21-12-13-22(20)18(24)16-10-8-15(9-11-16)17(23)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKJVNQCPVYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)


![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)
